5-Amino-3,6,6-trimethylheptanoic acid
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Overview
Description
5-Amino-3,6,6-trimethylheptanoic acid is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,6,6-trimethylheptanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by amination and subsequent purification steps. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,6,6-trimethylheptanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Amino-3,6,6-trimethylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study amino acid metabolism and protein synthesis.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3,6,6-trimethylheptanoic acid involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic acid: Similar in structure but with different functional groups and applications.
Aminosalicylic acid: Used in different medical applications and has a distinct mechanism of action.
Uniqueness
5-Amino-3,6,6-trimethylheptanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its branched chain and functional groups make it a versatile compound in both research and industrial contexts .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
5-amino-3,6,6-trimethylheptanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-7(6-9(12)13)5-8(11)10(2,3)4/h7-8H,5-6,11H2,1-4H3,(H,12,13) |
InChI Key |
DUKNCGCKIYGGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(C)(C)C)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.